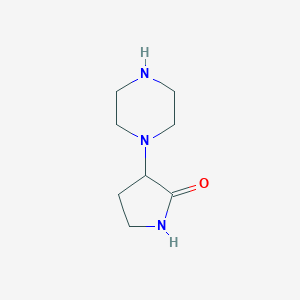
3-(Piperazin-1-yl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Piperazin-1-yl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidin-2-one derivatives. This compound is characterized by the presence of a piperazine ring attached to a pyrrolidin-2-one moiety. Pyrrolidin-2-one derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperazin-1-yl)pyrrolidin-2-one typically involves the reaction of piperazine with pyrrolidin-2-one under specific conditions. One common method involves the use of a selective synthesis approach where N-substituted piperidines undergo a series of reactions including ring contraction and deformylative functionalization . The formation of pyrrolidin-2-ones involves a domino process that includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Piperazin-1-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the piperazine ring.
Wissenschaftliche Forschungsanwendungen
3-(Piperazin-1-yl)pyrrolidin-2-one has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-(Piperazin-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it acts as a non-selective antagonist of α1B and α2A-adrenoceptors, which contributes to its metabolic benefits . The compound’s ability to modulate adrenergic receptors plays a crucial role in its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: Known for its non-selective α-adrenoceptor antagonist properties.
1-3-[4-(2-chloro-phenyl)-piperazin-1-yl]-propyl-pyrrolidin-2-one: Exhibits high affinity for α1-adrenoceptors.
1-3-[4-(4-chloro-phenyl)-piperazin-1-yl]-propyl-pyrrolidin-2-one: Shows high affinity for α2-adrenoceptors.
Uniqueness
3-(Piperazin-1-yl)pyrrolidin-2-one is unique due to its specific structural features and its ability to act as a versatile synthon in organic synthesis. Its non-selective antagonist properties and potential metabolic benefits further distinguish it from other similar compounds.
Eigenschaften
Molekularformel |
C8H15N3O |
|---|---|
Molekulargewicht |
169.22 g/mol |
IUPAC-Name |
3-piperazin-1-ylpyrrolidin-2-one |
InChI |
InChI=1S/C8H15N3O/c12-8-7(1-2-10-8)11-5-3-9-4-6-11/h7,9H,1-6H2,(H,10,12) |
InChI-Schlüssel |
YRZKUGKRJMSWSX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC(=O)C1N2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















